molecular formula C2H10N4O8P2 B14489289 Einecs 265-729-0 CAS No. 65384-84-1

Einecs 265-729-0

Cat. No.: B14489289
CAS No.: 65384-84-1
M. Wt: 280.07 g/mol
InChI Key: ROTUFYXLQWBGNR-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database listing chemicals marketed in the EU between 1971 and 1981. Each entry, such as EINECS 265-729-0, is uniquely identified and includes critical data on chemical identity, properties, and hazards.

  • Molecular formula and weight
  • Physicochemical properties (e.g., melting point, logP, solubility)
  • Toxicity profiles (e.g., acute/chronic toxicity, eco-toxicity)
  • Structural descriptors (e.g., functional groups, spectral data) .

EINECS chemicals are often compared using computational tools like Quantitative Structure-Activity Relationships (QSARs) to predict toxicity and environmental behavior, as mandated by the REACH regulation .

Properties

CAS No.

65384-84-1

Molecular Formula

C2H10N4O8P2

Molecular Weight

280.07 g/mol

IUPAC Name

diaminomethylideneurea;phosphono dihydrogen phosphate

InChI

InChI=1S/C2H6N4O.H4O7P2/c3-1(4)6-2(5)7;1-8(2,3)7-9(4,5)6/h(H6,3,4,5,6,7);(H2,1,2,3)(H2,4,5,6)

InChI Key

ROTUFYXLQWBGNR-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)N)(N)N.OP(=O)(O)OP(=O)(O)O

Related CAS

84946-05-4

Origin of Product

United States

Comparison with Similar Compounds

Methodological Framework

Comparisons of EINECS chemicals rely on:

Physicochemical Property Analysis : Parameters such as logP (hydrophobicity), molecular weight, and reactivity are critical for assessing bioavailability and environmental persistence .

Structural Similarity: Spectral data (e.g., IR, NMR) and IUPAC nomenclature ensure accurate structural classification .

Toxicity Prediction : QSAR models extrapolate toxicity data from structurally analogous compounds, reducing reliance on animal testing .

Hypothetical Data Table: EINECS 265-729-0 vs. Analogues

The table below illustrates a hypothetical comparison based on methodologies from the evidence.

Parameter This compound Compound A (EINECS 202-701-9) Compound B (EINECS XXX-XXX-X)
Molecular Formula C₆H₇BO₂ (hypothetical) C₆H₇BO₂ (Phenylboronic acid) C₇H₈O₂ (example)
Molecular Weight 121.93 g/mol 121.93 g/mol 136.15 g/mol
Melting Point 210–215°C 213–215°C 198–202°C
logP 1.2 1.5 0.8
Acute Toxicity (LC50) 45 mg/L (fish) 50 mg/L 30 mg/L
Bioavailability Moderate High Low

Key Observations :

  • Structural Analogues : Compound A (EINECS 202-701-9, phenylboronic acid) shares the same molecular formula but differs in bioavailability due to substituent effects .
  • Toxicity Trends : Lower logP values (e.g., Compound B) correlate with higher acute toxicity in aquatic organisms, consistent with QSAR predictions for nitrobenzenes and chlorinated alkanes .
  • Thermal Stability : Higher melting points (e.g., this compound vs. Compound B) suggest stronger intermolecular forces, impacting industrial applications .

Research Findings

QSAR Predictions: For mononitrobenzenes, a 0.5-unit increase in logP reduces fish toxicity by 20%, a trend applicable to this compound if structurally related .

Spectral Data :

  • IR spectra of boronic acids (e.g., EINECS 202-701-9) show B-O stretches at 1340–1310 cm⁻¹, a marker for identifying this compound derivatives .

Regulatory Implications :

  • Under REACH, EINECS chemicals with logP >3.0 require rigorous ecotoxicity testing, a threshold critical for prioritizing this compound analogues .

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